2-(Furan-2-yl)-6-methylpyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) and Furan (B31954) Scaffolds in Drug Discovery
The pyrimidine and furan rings are fundamental building blocks in the design of therapeutic agents. Their prevalence in both natural products and synthetic drugs underscores their importance in medicinal chemistry.
The pyrimidine scaffold is a core structure in numerous biologically active compounds and is integral to the structure of nucleic acids (cytosine, thymine, and uracil). utripoli.edu.ly This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules like enzymes and receptors. Consequently, a wide array of pharmacological activities has been attributed to pyrimidine-containing molecules, including:
Anticancer
Antiviral
Antimicrobial
Anti-inflammatory
Antihypertensive
The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly influence the molecule's biological activity. utripoli.edu.ly This adaptability makes it a "privileged scaffold" in drug discovery, consistently appearing in newly developed therapeutic agents.
The furan scaffold , a five-membered aromatic heterocycle containing an oxygen atom, is also a key component in many pharmaceuticals. researchgate.net Furan derivatives are recognized for a broad spectrum of biological activities, such as:
Antibacterial
Antifungal
Antiviral
Anticancer
Anti-inflammatory researchgate.netnih.gov
Overview of Heterocyclic Compounds in Pharmaceutical Research
Heterocyclic compounds are a cornerstone of pharmaceutical research and development, with a vast number of approved drugs containing at least one heterocyclic ring. These cyclic organic compounds feature at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur. This incorporation of heteroatoms imparts unique physicochemical properties that are often crucial for biological activity.
The significance of heterocyclic compounds in drug discovery is multifaceted:
Structural Diversity : The variety of ring sizes, types, and numbers of heteroatoms, along with numerous possibilities for substitution, provides a rich source of molecular diversity for screening and optimization.
Biological Relevance : Many essential biological molecules, including amino acids, vitamins, and nucleic acids, are heterocyclic in nature. This inherent biocompatibility often translates to favorable interactions with biological targets.
Pharmacokinetic Modulation : The presence of heteroatoms can influence a drug's solubility, lipophilicity, and metabolic stability, all of which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The following table provides examples of well-known drugs that feature pyrimidine or furan scaffolds, illustrating their therapeutic importance.
| Drug Class | Compound Name | Heterocyclic Scaffold | Therapeutic Use |
| Anticancer | 5-Fluorouracil | Pyrimidine | Chemotherapy |
| Antiviral | Zidovudine (AZT) | Pyrimidine | HIV/AIDS |
| Antibacterial | Trimethoprim | Pyrimidine | Bacterial Infections |
| Diuretic | Furosemide | Furan | Edema, Hypertension |
| Antibacterial | Nitrofurantoin | Furan | Urinary Tract Infections |
Structural Context of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine within Pyrimidine Derivatives
This compound belongs to the class of 2,4,6-trisubstituted pyrimidines. The core of the molecule is a pyrimidine ring, which is substituted at positions 2, 4, and 6.
At position 2 : A furan ring is attached via its second carbon atom. The furan-2-yl group introduces an electron-rich aromatic system.
At position 4 : An amine group (-NH2) is present. This group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.
At position 6 : A methyl group (-CH3) is attached. This small alkyl group can influence the molecule's steric profile and lipophilicity.
The synthesis of this and similar compounds generally involves the formation of the pyrimidine ring from appropriate precursors, followed by the introduction of the furan moiety. For instance, a common synthetic route could involve the reaction of 2-furancarboxaldehyde with a substituted aminopyrimidine.
The specific arrangement of these substituents creates a unique three-dimensional shape and electronic distribution, which dictates the molecule's potential interactions with biological macromolecules. Structure-activity relationship (SAR) studies of related furan- and pyrimidine-containing compounds indicate that even minor modifications to the substituents can lead to significant changes in biological activity. nih.gov For example, in a series of 6-aryl-furo[2,3-d]pyrimidin-4-amines, the nature of the amino group at the C-4 position and the substitutions on the aryl group at the C-6 position were found to be critical for their activity as EGFR inhibitors. While specific SAR data for this compound is not extensively detailed in the available literature, the foundational knowledge of related structures provides a rational basis for its continued investigation in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWMOZOCVGFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615727 | |
| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-89-8 | |
| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Furan 2 Yl 6 Methylpyrimidin 4 Amine and Its Analogues
Fundamental Synthetic Approaches to Pyrimidine (B1678525) Derivatives
The most widely employed method for the synthesis of pyrimidine rings involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea (B33335), or guanidine) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its equivalent). bu.edu.eg This versatile approach allows for the introduction of a wide variety of substituents onto the pyrimidine core.
The synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine is most logically achieved through the cyclocondensation of furan-2-carboxamidine with a 1,3-dicarbonyl compound that can provide the 6-methyl and 4-amino functionalities. The key precursors for this transformation are furan-2-carboxamidine (or its salt, such as the hydrochloride) and acetylacetone (B45752) (pentane-2,4-dione).
The furan-2-carboxamidine provides the C2-furan moiety and the N1 and N3 atoms of the pyrimidine ring. Acetylacetone serves as the three-carbon backbone, yielding the 6-methyl group and the carbon atoms at positions 4, 5, and 6 of the pyrimidine ring. The amino group at the C4 position is the result of the cyclization and subsequent tautomerization.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Final Product |
| Furan-2-carboxamidine | Provides the 2-(furan-2-yl) group and the N1-C2-N3 fragment of the pyrimidine ring. |
| Acetylacetone (Pentane-2,4-dione) | Provides the C4-C5-C6 fragment, including the 6-methyl group. |
The reaction between furan-2-carboxamidine and acetylacetone can be catalyzed by either acid or base, with the choice of catalyst influencing the reaction conditions and potentially the yield of the desired product.
Under acidic conditions, the reaction is typically initiated by the protonation of one of the carbonyl groups of acetylacetone, which enhances its electrophilicity. The nucleophilic amidine then attacks the activated carbonyl group, followed by a series of condensation and cyclization steps, ultimately leading to the formation of the pyrimidine ring after dehydration. The use of a protic acid like hydrochloric acid is common in such reactions.
For the efficient and scalable production of this compound, optimization of reaction parameters is crucial. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst. A common approach involves the use of a base catalyst, such as an alkali metal alkoxide (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol). The base deprotonates the active methylene (B1212753) group of acetylacetone, generating a nucleophilic enolate which then reacts with the amidine.
A typical optimized procedure would involve the slow addition of the furan-2-carboxamidine to a solution of the deprotonated acetylacetone at a controlled temperature, followed by a period of heating to drive the cyclization and dehydration steps to completion. The product can then be isolated by precipitation or extraction following neutralization of the reaction mixture. While specific industrial production methods for this exact compound are not extensively documented in publicly available literature, the general principles of pyrimidine synthesis suggest that continuous flow reactors could be employed to enhance efficiency and scalability.
Table 2: Representative Reaction Conditions for the Synthesis of 2-Aryl-6-methylpyrimidin-4-amines
| Catalyst | Solvent | Temperature | Key Features |
| Base (e.g., NaOEt, KOEt) | Ethanol, Methanol | Reflux | Common and effective for laboratory-scale synthesis. |
| Acid (e.g., HCl) | Ethanol | Reflux | Alternative to base catalysis, may require anhydrous conditions. |
Specific Reaction Pathways for this compound Formation
Advanced Synthesis of Related Fused Heterocyclic Systems
The pyrimidine ring of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. Furopyrimidines, which feature a furan (B31954) ring fused to a pyrimidine ring, are a prominent class of such compounds. researchgate.netresearchgate.net
The synthesis of furopyrimidine derivatives can be broadly categorized into two main strategies: building a pyrimidine ring onto a pre-existing furan molecule, or constructing a furan ring onto a pyrimidine precursor. researchgate.net
One common approach to constructing a furan ring onto a pyrimidine involves the use of a pyrimidine derivative with appropriate functional groups at adjacent positions that can undergo cyclization. For instance, a pyrimidine bearing a hydroxy or amino group and an adjacent carbon chain with a suitable leaving group or a group that can be transformed into an electrophilic center can be induced to cyclize to form the furan ring. Intramolecular cyclization reactions are a key strategy in this regard. nih.gov For example, a pyrimidine with a propargyloxy substituent can undergo cyclization to form a furo[2,3-d]pyrimidine (B11772683) system.
Another strategy involves starting with a furan derivative that has two adjacent functional groups, such as an amino group and a cyano or ester group. These functional groups can then react with a one-carbon synthon, like formamide (B127407) or orthoformates, to build the pyrimidine ring, resulting in a furopyrimidine. researchgate.netresearchgate.net The specific substitution pattern on the initial furan precursor dictates the final substitution pattern on the resulting furopyrimidine.
Table 3: Common Strategies for the Synthesis of Furopyrimidine Derivatives
| Starting Material Type | Synthetic Strategy | Resulting Fused System |
| Substituted Pyrimidine | Intramolecular cyclization of a substituent chain. | Furo[2,3-d]pyrimidine, Furo[3,2-d]pyrimidine, etc. |
| Substituted Furan | Cyclocondensation with a one-carbon synthon. | Furo[2,3-d]pyrimidine, Furo[3,2-d]pyrimidine, etc. |
Synthesis of Furopyrimidine Derivatives
Construction from Furan Derivatives
The synthesis of the target pyrimidine structure often begins with a furan derivative, onto which the pyrimidine ring is constructed. This approach utilizes the furan moiety as a foundational building block, incorporating the necessary atoms to form the six-membered diazine ring through various cyclization strategies.
Formamide-Mediated Cyclizations
Formamide serves as a versatile reagent, providing both the nitrogen and carbon atoms necessary for pyrimidine ring formation. A common strategy involves the cyclization of furan derivatives that possess vicinal (adjacent) amino and cyano groups or amino and ester functionalities. When 2-amino-3-cyanofurans are heated with formamide, they undergo cyclization to yield furo[2,3-d]pyrimidines, which are isomeric analogues of the target compound. Similarly, reacting vicinal aminoester furans with formamide can also lead to the formation of a fused furopyrimidine system. This method is a direct approach to building the pyrimidine ring onto a furan core.
Nitrile Compound Engagements
Nitrile groups are valuable precursors in pyrimidine synthesis. One established method involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. In the context of synthesizing furan-containing pyrimidines, a plausible route involves the reaction of a furan-derived nitrile with an appropriate partner. For instance, a furan-amidine could be condensed with a compound containing a reactive methylene group adjacent to a nitrile. Another approach is the co-cyclization of two different nitrile molecules. For example, the reaction of a furan-carbonitrile with another nitrile, such as benzonitrile, can lead to the formation of a pyrimidine ring bearing both a furan and a phenyl group. Zirconium and niobium complexes have also been shown to mediate the [2+2+2] cyclization of alkynes and nitriles to form polysubstituted pyrimidines.
Orthoester and Isothiocyanate Reactions
Orthoesters, such as triethyl orthoformate, are effective one-carbon synthons for pyrimidine synthesis. A zinc chloride-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield various pyrimidine derivatives. By starting with a furan-containing enamine, this method can be adapted to produce 2-(furan-2-yl)pyrimidines.
Isothiocyanates provide another route. Specifically, furan-2-carbonyl isothiocyanate, generated from 2-furoyl chloride and a thiocyanate (B1210189) salt, can react with a variety of nitrogen nucleophiles. researchgate.net These reactions can form N-(furan-2-carbonyl)thiourea derivatives, which are versatile intermediates that can be cyclized to form pyrimidine-thiones and other related heterocycles. researchgate.net
Acid Halide and Anhydride Functionalizations
Furan-derived acid halides, such as 2-furoyl chloride, are key starting materials for building the pyrimidine ring. A general and powerful method involves the Sonogashira coupling of an acid chloride with a terminal alkyne. organic-chemistry.org The resulting alkynone intermediate can then be reacted with an amidinium salt to yield a pyrimidine. organic-chemistry.org To obtain the desired this compound, one could envision a pathway starting with 2-furoyl chloride, coupling it with propyne (B1212725) to form a furyl-alkynone, and subsequently cyclizing this intermediate with guanidine (B92328) to install the 2-amino group and form the pyrimidine ring. Alternatively, acylation of compounds with active methylene groups using a furan acid halide can generate 1,3-dicarbonyl precursors, which are then cyclized with amidines or guanidine in a Pinner-type synthesis. bu.edu.eg
Thiourea (B124793) Derivative Incorporations
The incorporation of thiourea is a well-established method for constructing pyrimidine rings, particularly through the Biginelli reaction and its variations. This multicomponent reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. To synthesize analogues of this compound, furan-2-carbaldehyde is used as the aldehyde component.
A notable example is the synthesis of ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This is achieved by the condensation of furan-2-carbaldehyde, ethyl acetoacetate, and thiourea in the presence of a Lewis acid catalyst like ferric chloride. The resulting dihydropyrimidine-thione is a close structural analogue and can be a precursor for further derivatization to obtain the target amine.
Table 1: Synthesis of Furan-Containing Dihydropyrimidine-thiones via Biginelli-type Reaction
| Furan Aldehyde | β-Ketoester | N-C-N Source | Product | Reference |
|---|---|---|---|---|
| Furan-2-carbaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | researchgate.net |
| Furan-2-carbaldehyde | Methyl acetoacetate | Thiourea | Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | researchgate.net |
| Furan-2-carbaldehyde | Benzyl acetoacetate | Thiourea | Benzyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | researchgate.net |
Derivatization from Pyrimidine Precursors
An alternative and highly effective strategy involves starting with a pre-formed pyrimidine ring and introducing the furan substituent through a cross-coupling reaction. This approach is particularly useful when the required pyrimidine core is readily available.
The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation. The synthesis begins with a halogenated pyrimidine, such as 2-amino-4-chloro-6-methylpyrimidine. This precursor can be coupled with furan-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃ or K₂CO₃). The reaction selectively replaces the chlorine atom at the C4 position with the furan-2-yl group to yield the final product, this compound. Microwave-assisted protocols have been developed to accelerate this reaction, often leading to high yields in significantly reduced reaction times. The regioselectivity of Suzuki couplings on polychlorinated pyrimidines is well-documented, with the C4 position generally being the most reactive site for substitution. organic-chemistry.orgmdpi.com
Table 2: Key Reagents in Suzuki-Miyaura Coupling for Pyrimidine Derivatization
| Pyrimidine Precursor | Coupling Partner | Typical Catalyst | Typical Base | Product | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Furan-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound | organic-chemistry.orgnih.gov |
| 2,4-Dichloropyrimidine | Furan-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Chloro-4-(furan-2-yl)pyrimidine | organic-chemistry.orgmdpi.com |
Modifications of Uracil (B121893) and Thiouracil Derivatives
The synthesis of substituted pyrimidines can be achieved by modifying uracil and thiouracil precursors. These methods often involve the transformation of the oxo or thioxo groups at the C2 and C4 positions and the introduction of substituents onto the pyrimidine core.
6-Methylthiouracil is a common starting material. The sulfur at the C2 position can be alkylated and subsequently displaced to introduce various substituents. For instance, reactions of 6-methylthiouracil derivatives with reagents like 2-(chloromethyl)oxirane can be used to introduce functionalized side chains. researchgate.net While direct conversion to a 2-furanyl group from thiouracil is not extensively detailed in the provided sources, the general reactivity of the thiouracil moiety suggests a pathway involving desulfurization and a coupling reaction.
Similarly, 6-aminouracil (B15529) serves as a versatile precursor for more complex, fused pyrimidine systems. scirp.org The amino group at the C6 position is nucleophilic and can react with various electrophiles to build additional rings onto the pyrimidine core. scirp.org The conversion of the 4-oxo group of uracil to a 4-amino group is a key step in synthesizing aminopyrimidines. This can be achieved through a multi-step process involving chlorination followed by amination.
A Biginelli-type reaction offers a direct route to pyrimidine derivatives, including those with furan moieties. This one-pot multicomponent reaction condenses an aldehyde (like furan-2-carbaldehyde), a β-dicarbonyl compound, and urea or thiourea. chemijournal.comnih.gov This method has been successfully used to synthesize ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov
Table 1: Synthesis of Thiouracil Derivatives via Biginelli Reaction nih.gov
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Furan-2-carbaldehyde | Ethyl acetoacetate | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 65 |
| 2 | Furan-2-carbaldehyde | Methyl acetoacetate | Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 61 |
| 3 | Furan-2-carbaldehyde | t-Butyl acetoacetate | t-Butyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 53 |
Transformations of Barbituric and Thiobarbituric Acid Derivatives
Barbituric acid and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, including substituted pyrimidines and fused systems. benthamdirect.commdpi.com The reactive methylene group at the C5 position and the carbonyl groups make barbituric acid a versatile precursor. benthamdirect.com
These compounds can undergo condensation reactions with various reagents to yield complex structures. For example, the three-component condensation of barbituric or thiobarbituric acids with aldehydes and ammonia (B1221849) or anilines can produce pyrido[2,3-d:6,5-d']dipyrimidine derivatives. znaturforsch.com Similarly, Knoevenagel condensation of barbituric acid derivatives with aldehydes is a common strategy to form alkylidene barbiturates, which are reactive intermediates for further transformations. mdpi.com
The synthesis of pyrimidine-substituted pyrazolones has been achieved through the reaction of substituted pyrazole (B372694) aldehydes with barbituric acid derivatives. growingscience.com This highlights the utility of barbituric acid in constructing compounds where a pyrimidine ring is appended to another heterocyclic system.
Table 2: Representative Transformations of Barbituric Acid
| Reactants | Reagents/Conditions | Product Type | Ref. |
| Barbituric acid, Aldehydes, Ammonia/Anilines | Condensation | Pyrido[2,3-d:6,5-d']dipyrimidine | znaturforsch.com |
| 5-Aminouracil, Aldehydes, Barbituric acids | Microwave irradiation | Pyrido[3,2-d:6,5-d']dipyrimidine | znaturforsch.com |
| Substituted pyrazole aldehydes, Barbituric acid derivatives | p-toluenesulfonic acid | Pyrimidine-substituted pyrazolone (B3327878) | growingscience.com |
Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Systems
Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with significant biological and pharmaceutical relevance. Their synthesis is often achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrimidine moiety. A common strategy involves the reaction of 4-aminopyrimidines or 6-aminouracils with three-carbon synthons. nih.gov
Condensation with Alpha,Beta-Unsaturated Ketones
A well-established method for synthesizing the pyrido[2,3-d]pyrimidine scaffold is the condensation of 6-aminopyrimidine derivatives, such as 6-amino-1,3-dimethyluracil (B104193), with α,β-unsaturated ketones. lookchem.com The reaction mechanism is proposed to involve a nucleophilic attack by the amino group of the pyrimidine onto the carbonyl carbon of the ketone, followed by cyclization and subsequent oxidation (often by air) to form the aromatic pyridine ring. lookchem.com This reaction can be catalyzed by either acid or base. lookchem.com
Table 3: Synthesis of Pyrido[2,3-d]pyrimidines using α,β-Unsaturated Ketones lookchem.com
| 6-Aminopyrimidine Derivative | α,β-Unsaturated Ketone | Catalyst | Product | Yield (%) |
| 6-Amino-1,3-dimethyluracil | Benzalacetophenone | Sodium ethoxide | 1,3-Dimethyl-5,7-diphenylpyrido[2,3-d]pyrimidine-2,4-dione | 53 |
| 6-Amino-1,3-dimethyluracil | Benzalpinacolone | Sodium ethoxide | 7-tert-Butyl-1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | 71 |
| 6-Amino-1,3-dimethyluracil | Benzalacetone | Trifluoroacetic acid | 1,3,7-Trimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | 49 |
The reaction's regiochemistry can be influenced by the nature of the reactants. The nucleophilic attack typically occurs at the carbonyl carbon, which is a reversal of the standard regiochemistry seen in the Skraup-Doebner-Miller pyridine synthesis. Alternatively, the reaction may proceed via a Michael addition followed by cyclization.
Claisen–Schmidt Condensation in Precursor Synthesis
The α,β-unsaturated ketones required for the synthesis of pyrido[2,3-d]pyrimidines are often prepared via the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an aldehyde (without α-hydrogens, e.g., benzaldehyde) with a ketone. researchgate.net
For example, chalcones, which are 1,3-diaryl-2-propen-1-ones, are classic examples of α,β-unsaturated ketones prepared by this method. These chalcones can then be used as the three-carbon component that condenses with an aminopyrimidine to form the fused pyridine ring of the pyrido[2,3-d]pyrimidine system. nih.gov This two-step approach, involving the initial synthesis of the unsaturated ketone followed by its reaction with a pyrimidine derivative, provides a versatile route to a wide range of substituted pyrido[2,3-d]pyrimidines.
Microwave-Assisted Synthetic Routes for Furo[2,3-d]pyrimidines
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic systems, including furo[2,3-d]pyrimidines and related fused structures.
The synthesis of pyrido[2,3-d]pyrimidine derivatives, for instance, has been achieved through one-pot, multi-component reactions under microwave irradiation. One such method involves the reaction of barbituric acids, aromatic aldehydes, and 5-amino-2-methylbenzo[d]thiazole in a mixed solvent system, yielding the desired products in high yields (90-93%) within a short reaction time of 5 minutes. researchgate.net Another microwave-assisted approach utilizes a nano ZnO catalyst for the one-pot reaction between 2,2'-(propane-1,3-diylbis(sulfanediyl))bis(6-aminopyrimidin-4(3H)-one), 1H-indene-1,3(2H)-dione, and various aromatic aldehydes, achieving yields of 89-95% in just 10 minutes. researchgate.net
While the provided results focus more on microwave-assisted synthesis of pyrido[2,3-d]pyrimidines, the principles are directly applicable to furo[2,3-d]pyrimidines, which are also synthesized from aminopyrimidine precursors. nih.gov The general strategy involves the reaction of a 4-amino- or 4-hydroxy-5-substituted pyrimidine with a reagent that can form the furan ring. Microwave irradiation can significantly accelerate these cyclization reactions. mdpi.com
Synthesis of Pyrimidine-Substituted Pyrazolones
Compounds incorporating both pyrimidine and pyrazolone scaffolds are of interest due to the diverse biological activities associated with each heterocyclic ring. The synthesis of such hybrid molecules typically involves the reaction of precursors containing one of the rings to build the other.
A direct method for synthesizing pyrimidine-substituted pyrazolones involves the reaction of substituted pyrazole aldehydes with barbituric acid or its derivatives. growingscience.com In a study, this condensation was carried out in the presence of p-toluenesulfonic acid as a catalyst to yield the desired pyrazol-pyrimidine derivatives. growingscience.com
Another approach utilizes pyrazole-containing β-enaminonitriles as precursors. These intermediates can be cyclized with various reagents to form fused pyrazolo[3,4-d]pyrimidine systems, which are isomers of the target structures. tandfonline.com The synthesis of pyrazole and pyrimidine derivatives can also start from a common precursor like a chalcone, which can be reacted with different reagents (e.g., hydrazine (B178648) hydrate (B1144303) for pyrazoles, urea/thiourea for pyrimidines) to generate the respective heterocyclic rings. miami.edu This modular approach allows for the generation of diverse libraries of pyrimidine and pyrazole-containing compounds for biological evaluation.
Recent Advances in Pyrimidine Synthesis from Carbonyl Compounds and Amidines
The condensation of 1,3-dicarbonyl compounds with amidines, historically known as the Pinner reaction, remains a cornerstone of pyrimidine synthesis. researchgate.net Recent advancements have broadened the scope of this reaction, allowing for more diverse substitution patterns and milder reaction conditions. researchgate.net
One notable advancement involves the use of β-bromo-α,β-unsaturated ketones and amidines under copper(0) catalysis to yield corresponding pyrimidines. researchgate.net Furthermore, multicomponent reactions have gained prominence for their efficiency. For instance, a regioselective, iridium-catalyzed synthesis allows for the construction of alkyl or aryl pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. mdpi.com
Another innovative approach involves a [3+3] annulation of amidines with saturated ketones, facilitated by a copper catalyst and a mediator like 4-HO-TEMPO. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to afford structurally significant pyrimidines. organic-chemistry.org A metal-free alternative utilizes the reaction of amidines with α,β-unsaturated ketones, where the initial [3+3] annulation to a dihydropyrimidine (B8664642) is followed by a visible-light-enabled photo-oxidation to achieve aromatization. rsc.org
These modern methods offer significant advantages over classical procedures, including improved yields, greater functional group tolerance, and more environmentally benign conditions.
Synthesis of Densely Substituted Pyrimidines and Bicyclic Pyrimidines
The development of synthetic routes to densely substituted and fused pyrimidine systems is crucial for expanding the chemical space available for drug discovery and other applications. Pyrimidine-fused bicyclic heterocycles, in particular, are recognized as privileged scaffolds in medicinal chemistry, with numerous approved drugs for cancer therapy featuring these core structures. nih.gov
From Cyanic Acid Analogs and N-Vinyl/Aryl Amides
A direct and effective method for synthesizing C4-heteroatom substituted pyrimidines involves the condensation of cyanic acid derivatives with N-vinyl or N-aryl amides. acs.orgnih.gov This strategy provides access to pyrimidines that are poised for further functionalization. The use of reagents like cyanic bromide and thiocyanatomethane has proven particularly useful in creating versatile azaheterocycles. acs.orgnih.govorganic-chemistry.org This methodology has been successful in producing a variety of previously inaccessible C2- and C4-substituted pyrimidine derivatives. acs.orgnih.gov The reaction conditions can be mild or employ microwave assistance to achieve moderate to high yields. organic-chemistry.org
| Reactants | Product Type | Key Features |
| Cyanic acid derivatives, N-vinyl/aryl amides | C4-heteroatom substituted pyrimidines | Direct condensation, access to versatile intermediates acs.orgnih.govorganic-chemistry.org |
| Cyanic bromide, N-vinyl/aryl amides | 4-Bromopyrimidines | Precursors for further derivatization organic-chemistry.org |
| Thiocyanatomethane, N-vinyl/aryl amides | 4-Methylthiopyrimidines | Versatile building blocks organic-chemistry.org |
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
Pyrimido[4,5-d]pyrimidines:
The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core, a structure of significant biological interest, can be achieved through various strategies. researchgate.net One common approach is the multicomponent condensation of 6-aminouracil derivatives, aldehydes, and other reagents. rsc.orgclockss.org For example, the reaction of 6-amino-1,3-dimethyluracil with an aldehyde and 2-benzylisothiourea hydrochloride under solvent-free conditions yields 1,3-dimethyl-7-(benzylthio)-5-arylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-diones. clockss.org
Another versatile method starts from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles. Reaction with triethylorthoesters leads to the formation of diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com Additionally, novel synthetic routes to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones have been developed using 1,3-disubstituted 6-aminouracils as starting materials, with a key hydrazine-induced cyclization step to form the fused pyrimidine ring. nih.gov The Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea, catalyzed by ceric ammonium nitrate, also provides an efficient route to tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org
| Starting Materials | Product | Reaction Type |
| 6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea hydrochloride | 1,3-Dimethyl-7-(benzylthio)-5-arylpyrimido[4,5,d]pyrimidine-2,4-(1H,3H,5H,8H)-dione | Three-component, one-pot condensation clockss.org |
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile, Triethylorthoester derivatives | Diphenylpyrimido[4,5-d]pyrimidin-4-amines | Two-step synthesis mdpi.com |
| 1,3-Disubstituted 6-aminouracils | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | Multi-step synthesis with hydrazine-induced cyclization nih.gov |
| Aryl aldehydes, Barbituric acid, Urea/Thiourea | 5-Aryl-(7-thioxo and 7-oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-diones | Biginelli-type multicomponent reaction rsc.org |
Pyrimido[5,4-d]pyrimidines:
The synthesis of the isomeric pyrimido[5,4-d]pyrimidine (B1612823) scaffold has also been explored, often for applications as antiprotozoal agents. nih.gov A synthetic approach developed for new derivatives of this class starts from 6-cyanopurine, which undergoes further chemical transformations to build the second pyrimidine ring. nih.gov A regioselective route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetraones has been reported starting from methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. This involves alkylation followed by nitration to yield a key intermediate for the construction of the fused ring system. rsc.org
Biological Activities and Pharmacological Potential of 2 Furan 2 Yl 6 Methylpyrimidin 4 Amine Analogues
Antimicrobial Efficacy
Analogues of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. The inherent antimicrobial properties of both the furan (B31954) and pyrimidine (B1678525) rings contribute to the efficacy of these hybrid molecules.
Antibacterial Activity
Derivatives of the furan-pyrimidine scaffold have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure can significantly influence the potency and spectrum of this activity. For instance, certain pyrimidine derivatives have shown considerable activity against Bacillus subtilis and moderate to good activity against Staphylococcus aureus at a concentration of 25 µg/mL. nih.gov
Research into nicotinamidine derivatives featuring a phenylfuran component revealed minimum inhibitory concentration (MIC) values between 10 and 20 µM against tested microorganisms. researchgate.net Specifically, some of these compounds exhibited excellent MIC values of 10 µM against Staphylococcus aureus, comparable to the antibiotic ampicillin. researchgate.net Similarly, certain pyrimidin-2-amine analogues have shown potent activity against E. coli and P. aeruginosa, with MIC values as low as 0.91 µM/ml and 0.77 µM/ml, respectively. nih.gov
The introduction of different substituents on the pyrimidine ring has been a key strategy in optimizing antibacterial efficacy. For example, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated, with some compounds showing significant inhibition against bacterial strains with MIC values in the range of 230–295 µg/mL. mdpi.com
| Compound/Analogue Class | Bacterial Strain | MIC Value |
|---|---|---|
| Substituted Phenylfuranylnicotinamidines | Staphylococcus aureus | 10 µM |
| Substituted Phenylfuranylnicotinamidines | Escherichia coli | 10 µM |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Escherichia coli | 0.91 µM/ml |
| 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | Pseudomonas aeruginosa | 0.77 µM/ml |
| Carbamothioyl-furan-2-carboxamide derivative (4f) | Bacillus cereus | 230 µg/mL |
| Carbamothioyl-furan-2-carboxamide derivative (4a) | Staphylococcus aureus | 265 µg/mL |
Antifungal Activity
The antifungal potential of 2-(furan-2-yl)pyrimidine (B13108913) analogues is also a significant area of investigation. These compounds have shown efficacy against a variety of fungal pathogens, including those of clinical relevance such as Candida albicans.
In one study, a series of pyrimidine analogues containing a furanose moiety were screened for in vitro antifungal activity against several Candida species, demonstrating moderate to good activity. nih.gov Further research on carbamothioyl-furan-2-carboxamide derivatives found them to be more potent against fungal strains than bacterial ones, with MIC values ranging from 120.7 to 190 µg/mL against various fungi. mdpi.com
Other studies have highlighted the broad-spectrum antifungal activity of furan derivatives. For example, certain nitrofuran derivatives have shown potent activity against Histoplasma capsulatum and Paracoccidioides brasiliensis with MIC₉₀ values as low as 0.48 µg/mL. mdpi.com Additionally, some β-keto-enol pyridine (B92270) and furan derivatives have demonstrated significant fungicidal activity, with one compound exhibiting an IC₅₀ of 12.83 μg/mL against Fusarium oxysporum. acs.org
| Compound/Analogue Class | Fungal Strain | MIC/IC₅₀ Value |
|---|---|---|
| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | 120.7–190 µg/mL (MIC) |
| Nitrofuran derivative (Compound 11) | Histoplasma capsulatum | 0.48 µg/mL (MIC₉₀) |
| Nitrofuran derivative (Compound 3 and 9) | Paracoccidioides brasiliensis | 0.48 µg/mL (MIC₉₀) |
| β-keto-enol pyridine and furan derivative (L1) | Fusarium oxysporum f. sp albedinis | 12.83 µg/mL (IC₅₀) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL (MIC) |
Antiviral Spectrum
The antiviral properties of 2-(furan-2-yl)pyrimidine analogues have been explored against a variety of viruses, with promising results in the inhibition of key viral enzymes and replication processes.
Inhibition of Viral Replication (e.g., SARS-CoV-2 Mpro, HIV-1 RT)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Several studies have identified furan and pyrimidine derivatives as potential inhibitors of SARS-CoV-2 Mpro. For instance, certain peptidomimetic derivatives incorporating a furan moiety have been found to inhibit the recombinant SARS-CoV-2 Mpro with IC₅₀ values in the low micromolar range. researchgate.net High-throughput screening efforts have also identified non-peptidic small molecules that inhibit Mpro, with some compounds showing IC₅₀ values ranging from 14.75 to 67.69 µM. europeanreview.org Ensitrelvir, a non-covalent inhibitor of SARS-CoV-2 Mpro, which contains a pyrimidine core, has demonstrated an IC₅₀ value of 0.013 μM. mdpi.com
In the context of Human Immunodeficiency Virus 1 (HIV-1), the reverse transcriptase (RT) enzyme is a well-established therapeutic target. While specific data on this compound analogues is limited, related pyrimidine derivatives have been investigated as HIV-1 RT inhibitors. For example, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the RNase H function of HIV-1 RT with IC₅₀ values in the micromolar range. mdpi.com Other novel non-nucleoside RT inhibitors have also been developed, with some showing potent anti-HIV-1 activity. nih.gov
| Compound/Analogue Class | Viral Target | IC₅₀/EC₅₀ Value |
|---|---|---|
| Ensitrelvir | SARS-CoV-2 Mpro | 0.013 µM (IC₅₀) |
| Peptidomimetic cinnamic ester derivative (Compound 11) | SARS-CoV-2 Mpro | 1.9 µM (IC₅₀) |
| Indole-based inhibitor (Compound 12) | hCoV-229E | 5.27 µM (EC₅₀) |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative (11b) | HIV-1 RT (RNase H) | 13.1 µM (IC₅₀) |
| NBD-14208 | HIV-1 RT | 5 ± 0.5 µM (IC₅₀) |
Anti-HCMV Properties
Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. Furanopyrimidine nucleoside analogues have emerged as a promising class of anti-HCMV agents. Research has shown that these compounds can potently and selectively inhibit HCMV replication.
One study reported that lipophilic alkyl furanopyrimidine 2',3'-dideoxy nucleoside analogues are potent inhibitors of HCMV, with in vitro activity at approximately 1 µM and cytotoxicity only observed above 200 µM. acs.org These compounds were found to act via a novel non-nucleosidic mechanism, inhibiting the virus at a stage preceding DNA synthesis.
Other nucleoside analogues have also demonstrated significant anti-HCMV activity. For example, FMAU, FIAU, FMAC, and FIAC showed antiviral activity against four strains of HCMV with 50% effective dose (ED₅₀) values ranging from 0.1 to 0.65 µM. nih.gov These compounds were found to completely inhibit HCMV DNA replication at a concentration of 1 µM. nih.gov More recent research has identified quinazoline-based compounds with potent antiviral activity against HCMV, with EC₅₀ values in the low micromolar range. mdpi.com
| Compound/Analogue Class | HCMV Strain | EC₅₀/ED₅₀ Value |
|---|---|---|
| Lipophilic alkyl furanopyrimidine dideoxy nucleosides | - | ca. 1 µM |
| FMAU (1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil) | Major, Clegg, D550, Towne | 0.1 - 0.65 µM |
| FIAC (1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine) | Major, Clegg, D550, Towne | 0.1 - 0.65 µM |
| Quinazoline-based compound (Vi7392) | AD169-GFP | ~1.77 µM |
| Artemisone | Various strains | 0.22 - 1.46 µM |
Anticancer and Antitumor Applications
The cytotoxic potential of 2-(furan-2-yl)pyrimidine analogues against various cancer cell lines has been extensively documented. The ability of these compounds to induce cell death and inhibit tumor growth is a key area of ongoing research.
Studies on pyrimidine derivatives have demonstrated significant cytotoxic effects. For example, certain furan-based compounds exhibited good cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 4.06 and 2.96 µM. nih.gov These compounds were also found to be selective, showing higher IC₅₀ values against a normal breast cell line. nih.gov In another study, carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with one p-tolyl derivative showing the highest activity against hepatocellular carcinoma with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.com
The mechanism of anticancer action often involves the induction of apoptosis and cell cycle arrest. For instance, some furan-based derivatives were shown to induce cell cycle arrest at the G₂/M phase and accumulate cells in the pre-G1 phase, suggesting an apoptotic mechanism of cell death. nih.gov Benzofuran-2-yl pyrazole (B372694) pyrimidine derivatives have also been synthesized and evaluated for their cytotoxic activity against the HEPG2 human liver carcinoma cell line, showing promise as thymidylate synthase inhibitors. nih.gov
| Compound/Analogue Class | Cancer Cell Line | IC₅₀/GI₅₀ Value |
|---|---|---|
| Furan-based derivative (Compound 7) | MCF-7 (Breast) | 2.96 µM (IC₅₀) |
| Furan-based derivative (Compound 4) | MCF-7 (Breast) | 4.06 µM (IC₅₀) |
| Pyrimidine derivative (Compound 57) | MCF-7 (Breast) | 3.37 µM (IC₅₀) |
| Pyrimidine derivative (Compound 57) | A549 (Lung) | 3.04 µM (IC₅₀) |
| Pyrimidine derivative (Compound 57) | HCT-116 (Colon) | 2.4 µM (IC₅₀) |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | Active in NCI-60 screen |
Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549, PC3, HT-29)
Analogues of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research into furan- and furopyrimidine-based derivatives has identified compounds with potent activity. For instance, certain novel derivatives were assessed for their cytotoxicity against HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate) cancer cell lines. acs.orgresearchgate.netacs.org
One particular furopyrimidine derivative, compound 7b, exhibited cytotoxicity that was nearly on par with the established anticancer drug sorafenib (B1663141) against A549 and HT-29 cells, with IC₅₀ values of 6.66 μM and 8.51 μM, respectively. acs.orgacs.org In comparison, sorafenib's IC₅₀ values were 6.60 μM and 8.78 μM against the same cell lines. acs.org Further investigation into the mechanism of action for compound 7b in HT-29 cells revealed that it induced cellular growth arrest at the G2/M phase and promoted apoptosis. acs.orgacs.org
Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also shown significant cytotoxic activity. nih.gov For example, compound 10b was particularly effective against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.66 µM. nih.gov Another compound, 9e, showed strong cytotoxicity against A549 lung cancer cells with an IC₅₀ of 4.55 µM. nih.gov The cytotoxic effects of these compounds are believed to be mediated by apoptosis, with evidence of cell cycle arrest at various stages. nih.gov
Other research has highlighted the potential of different furan-pyrimidine analogues. For example, some pyrimidine derivatives have shown activity against both HepG2 and MCF-7 cell lines. researchgate.net The cytotoxic potential of various furan-based compounds has also been independently established against cell lines such as MCF-7 nih.gov and HepG2. bohrium.com
Table 1: Cytotoxicity of Selected this compound Analogues
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Furopyrimidine 7b | A549 (Lung) | 6.66 | acs.orgacs.org |
| Furopyrimidine 7b | HT-29 (Colon) | 8.51 | acs.orgacs.org |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | 1.66 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | 4.55 | nih.gov |
| Sorafenib (Reference) | A549 (Lung) | 6.60 | acs.org |
| Sorafenib (Reference) | HT-29 (Colon) | 8.78 | acs.org |
Deubiquitinase Inhibition (e.g., USP1/UAF1)
The deubiquitinase (DUB) enzyme complex USP1/UAF1 is a key regulator of the DNA damage response and has emerged as a target for cancer therapy, particularly for overcoming resistance to platinum-based drugs. semanticscholar.orgnih.gov Small molecule inhibitors of this complex are of significant interest.
Research has led to the development of potent and selective inhibitors of the USP1-UAF1 complex. semanticscholar.org One such inhibitor, ML323, demonstrates high potency and selectivity. researchgate.net Structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are analogues of the core structure of interest, have been conducted to develop potent USP1/UAF1 inhibitors. mdpi.com These inhibitors have been shown to reverse cisplatin (B142131) resistance in non-small cell lung cancer cells, highlighting their therapeutic potential. nih.govmdpi.com The mechanism of some of these inhibitors is noncompetitive, suggesting they bind to a site other than the active site of the enzyme complex. nih.gov
Anti-inflammatory Effects
Furan and pyrimidine derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of key enzymes in inflammatory pathways. tandfonline.comijabbr.com
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators like leukotrienes. nih.govnih.gov Inhibition of these enzymes is a key strategy for controlling inflammation.
A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides have been synthesized and evaluated for their lipoxygenase inhibitory activity. mdpi.com Among the tested derivatives, two compounds were identified as highly potent inhibitors of soybean lipoxygenase, with IC₅₀ values of 10.7 μM and 1.1 μM. mdpi.com The latter value is comparable to that of NDGA, a well-known lipoxygenase inhibitor. mdpi.com Other studies have also reported on pyrimidine derivatives and their anti-LOX activities. nih.gov Additionally, some furanone derivatives have been shown to possess dual inhibitory activity against both cyclooxygenase (COX) and lipoxygenase enzymes. tandfonline.comfigshare.com
Table 2: Lipoxygenase Inhibitory Activity of Pyrimidine Analogues
| Compound Class | Specific Analogue | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Piperidine Pyrimidine Cinnamic Acid Amides | Compound 9 | 1.1 | mdpi.com |
| Piperidine Pyrimidine Cinnamic Acid Amides | Compound 5 | 10.7 | mdpi.com |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Compound 2a | 42 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Compound 2f | 47.5 | nih.gov |
Cyclooxygenase-2 (COX-2) Enzyme Modulation and PGE2 Suppression
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and cancer. nih.gov It is responsible for the production of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. nih.govresearchgate.net
Several pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.govscialert.net In one study, two pyrimidine derivatives, L1 and L2, demonstrated a higher affinity for the COX-2 isoform over COX-1, with inhibitory activity comparable to the reference drug meloxicam. nih.gov Another study identified a pyrimidine-based compound as a novel potent and selective COX-2 inhibitor with an IC₅₀ of 1.8 μM. rsc.org Furan-containing compounds have also been explored as selective COX-2 inhibitors. researchgate.net The inhibition of COX-2 by these analogues leads to the suppression of PGE2 production, which is a key component of their anti-inflammatory effect. researcher.lifenih.gov
Antioxidant Properties
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Furan and pyrimidine derivatives have been recognized for their antioxidant potential. ijabbr.comnih.govutripoli.edu.ly
Free Radical Scavenging Capabilities
The ability of a compound to scavenge free radicals is a direct measure of its antioxidant activity. antiox.org Various pyrimidine derivatives have demonstrated significant radical scavenging properties. A study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which are structurally related to the subject compound, evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov One of the synthesized compounds, 3c, was found to be the most potent, with an IC₅₀ of 0.6 mg/ml in the DPPH scavenging assay. nih.gov
Other classes of pyrimidine derivatives have also been evaluated for their antioxidant activity through nitric oxide and hydrogen peroxide free radical scavenging methods. nih.gov The presence of certain substituent groups on the pyrimidine ring can enhance these scavenging properties. nih.gov The general antioxidant potential of pyrimidine derivatives is often attributed to the presence of electron-donating substituents on the pyrimidine nucleus.
Interaction with Glutathione (B108866) Pathways
The interaction of pyrimidine-furan analogues with glutathione (GSH) pathways is an area of interest, particularly concerning their role in cellular detoxification and antioxidant processes. Glutathione, a tripeptide composed of γ-glutamic acid, cysteine, and glycine, is a crucial component of the body's defense against oxidative stress. nih.gov Its high hydrophilicity, however, results in low oral bioavailability. nih.gov Research has focused on developing GSH analogues with improved chemical properties to enhance their therapeutic potential. nih.gov
The enzymatic activity central to the function of glutathione is often measured through the Glutathione S-Transferase (GST) assay. This assay monitors the conjugation of GSH or its analogues to a substrate, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The successful conjugation, catalyzed by GST, forms an S-DNB conjugate that can be measured spectrophotometrically, providing a quantifiable measure of the compound's interaction with this key detoxification pathway. nih.gov While direct studies on this compound's interaction with glutathione are not extensively detailed in the provided context, the evaluation of related antioxidant activities of similar heterocyclic structures, such as 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, has been performed. These studies assess free radical and hydrogen peroxide scavenging activities, which are mechanistically linked to the broader cellular antioxidant systems where glutathione plays a pivotal role. nih.gov
Other Biological Activities of Related Pyrimidine-Furan Hybrid Scaffolds
Plant Growth Stimulation
The role of pyrimidine derivatives in modulating plant growth presents a complex but promising area of research. While some pyrimidine hybrids are developed for herbicidal action, others can influence biosynthetic pathways in a manner that may enhance growth. For instance, studies on potato tubers have shown that inhibiting the de novo pyrimidine synthesis pathway can lead to a compensatory stimulation of the pyrimidine salvage pathway. nih.gov This metabolic shift resulted in increased levels of uridine (B1682114) nucleotides, which in turn enhanced the synthesis of starch and cell wall components, ultimately improving the plant's biosynthetic performance. nih.gov This suggests that targeted modulation of pyrimidine metabolism by specific compounds could be a strategy for stimulating plant growth. nih.gov
Herbicidal Action
The pyrimidine scaffold is a well-established pharmacophore in the development of herbicides. thepharmajournal.com Phenylpyrimidine derivatives, for example, exert their herbicidal effects by inhibiting specific enzymes crucial for plant growth and development. thepharmajournal.com Hybrid molecules combining pyrimidine with other chemical moieties have been designed to create potent herbicides with novel modes of action.
A notable strategy involves creating hybrids that inhibit key plant enzymes.
Protoporphyrinogen Oxidase (PPO) Inhibitors : A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were designed as PPO inhibitors. nih.gov One of the most potent compounds from this series, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q) , exhibited significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin. nih.gov This compound demonstrated a broad spectrum of weed control in both pre- and post-emergence applications and showed selectivity for crops like maize, soybean, and cotton. nih.govresearchgate.net
Acetohydroxyacid Synthase (AHAS) Inhibitors : To combat weed resistance to existing herbicides, pyrimidine-biphenyl hybrids were developed as novel AHAS inhibitors. nih.gov Compounds 4aa and 4bb from this series showed much higher inhibitory activity against Arabidopsis thaliana AHAS compared to controls like bispyribac. nih.gov These compounds were effective against herbicide-resistant weeds, highlighting the potential of this hybrid scaffold. nih.gov
Dihydroorotate Dehydrogenase (DHODH) Inhibitors : A novel class of herbicides acts by disrupting the de novo pyrimidine biosynthesis pathway through the inhibition of DHODH. researchgate.net This represents a new mode of action, crucial for managing weed resistance. researchgate.net
Table 1: Herbicidal Activity of Selected Pyrimidine Hybrids
| Compound/Hybrid Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone | Protoporphyrinogen Oxidase (PPO) | Compound 11q showed a K_i value of 0.0074 µM, six times more active than flumioxazin. nih.gov | nih.gov |
| Pyrimidine-Biphenyl Hybrids | Acetohydroxyacid Synthase (AHAS) | Compounds 4aa (K_i = 0.09 µM) and 4bb (K_i = 0.02 µM) were more potent than bispyribac. nih.gov | nih.gov |
| Phenylpyrimidine derivatives | Various plant enzymes | Showed noticeable pre-emergent herbicidal activities against Raphanus sativus. thepharmajournal.com | thepharmajournal.com |
| Aryl Pyrrolidinone Anilides | Dihydroorotate Dehydrogenase (DHODH) | Identified a new herbicidal mechanism by inhibiting the pyrimidine biosynthesis pathway. researchgate.net | researchgate.net |
Enzyme Inhibition Beyond Primary Targets (e.g., UDP-galactopyranose mutase)
The pyrimidine-furan scaffold has been instrumental in developing inhibitors for enzymes that are crucial for pathogen viability but absent in humans, making them excellent therapeutic targets. One such enzyme is UDP-galactopyranose mutase (UGM) .
UGM is essential for the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govkiesslinglab.com This enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a key component of the mycobacterial cell wall. nih.gov Since humans lack UGM, inhibitors of this enzyme are highly sought after as potential antimicrobial agents. kiesslinglab.com
Researchers have identified several classes of UGM inhibitors, including aminothiazoles and other heterocyclic compounds, through structure-activity relationship studies and high-throughput screening. nih.govrsc.org These inhibitors effectively block the growth of mycobacteria like M. smegmatis. nih.gov For example, flavonoids such as (2S)-hesperetin were identified as competitive inhibitors of UGM from Aspergillus fumigatus by targeting the NADPH binding site. researcher.life The development of these specific enzyme inhibitors provides a blueprint for creating novel therapeutics against a range of pathogens. rsc.org
Central Nervous System Activity (e.g., Sedative, Antihistamine, Muscle Relaxant)
Derivatives of pyrimidine have demonstrated a wide range of activities within the central nervous system (CNS).
Sedative-Hypnotic Activity : In the search for new treatments for insomnia, novel compounds fusing pyrimidine with carbazole (B46965) or benzothiazole (B30560) have been synthesized. nih.gov Many of these derivatives showed significant sedative activities in vivo. One lead compound, 4l , displayed excellent sedative and hypnotic effects at low doses and was found to be superior to diazepam in preclinical models. nih.gov Its mechanism is believed to involve the activation of the cAMP/PKA/CREB signaling pathway. nih.gov
Antihistamine Activity : Certain pyrimidine derivatives containing a piperazine (B1678402) nucleus have shown notable antihistaminic activity. In studies using guinea pig ileum, these compounds effectively inhibited histamine-induced smooth muscle contractions. A fluorine-substituted pyrimidine derivative, RCP1 , demonstrated greater antagonistic activity compared to other analogues in the series and was comparable to the standard antihistamine drug mepyramine.
Muscle Relaxant Activity : The broad pharmacological profile of pyrimidine derivatives also includes muscle relaxant properties. Many compounds with CNS depressant effects have been identified within this chemical class, acting as centrally acting skeletal muscle relaxants. researchgate.netgov.bc.ca
Table 2: CNS Activities of Pyrimidine Derivatives
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Sedative-Hypnotic | Pyrimidine-carbazole/benzothiazole hybrids | Compound 4l showed superior sedative properties compared to diazepam. nih.gov | nih.gov |
| Antihistamine | Pyrimidines with piperazine nucleus | Compound RCP1 (fluorine-substituted) showed significant H1 receptor antagonistic activity. | |
| Muscle Relaxant | General pyrimidine derivatives | Identified as centrally acting skeletal muscle relaxants. gov.bc.ca | researchgate.netgov.bc.ca |
Mechanism of Action and Molecular Interactions of 2 Furan 2 Yl 6 Methylpyrimidin 4 Amine
Elucidating Molecular Targets
While the precise molecular targets of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine are a subject of ongoing investigation, preliminary studies and research on analogous structures provide insights into its potential mechanisms of action. The presence of both furan (B31954) and pyrimidine (B1678525) rings confers distinct chemical and biological properties that likely govern its interactions within a biological system.
Interaction with Enzymes and Receptors
The mechanism of action for this compound may involve the inhibition of certain enzymes or the modulation of receptor activity, which could lead to its observed biological effects. While specific enzyme inhibition studies on this exact compound are not extensively documented, the pyrimidine core is a well-known scaffold in medicinal chemistry, often associated with kinase inhibition or other enzymatic interactions.
Furthermore, research on structurally related furan-containing compounds suggests potential interactions with specific receptors. For instance, a class of compounds, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, have been identified as A2A adenosine (B11128) receptor antagonists. nih.gov Another study on 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, which also contains a furan moiety, demonstrated high affinity for the A2A adenosine receptor, acting as an antagonist. tuni.fituni.fi These findings suggest that this compound could potentially exhibit affinity for adenosine receptors or other G-protein-coupled receptors, a hypothesis that warrants further investigation.
Binding to Nucleic Acids and Impact on DNA/RNA Synthesis
The planar nature of the furan and pyrimidine rings in this compound suggests a potential for interaction with nucleic acids. Pyrimidines are fundamental components of nucleic acids, and their derivatives can interfere with DNA and RNA structure and function.
Advanced Spectroscopic and Structural Elucidation
The precise three-dimensional structure and electronic properties of this compound are crucial for understanding its molecular interactions. Advanced spectroscopic techniques are indispensable for confirming its chemical structure and analyzing its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring, the furan ring, the methyl group, and the amine group. The protons on the furan ring would appear in the aromatic region, as would the lone proton on the pyrimidine ring. The methyl group would present as a singlet in the upfield region, and the amine protons would likely appear as a broad singlet.
¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbons of the furan and pyrimidine rings would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The methyl carbon would appear at the high-field end of the spectrum.
For comparison, spectral data for the related compound 2-amino-6-methyl-pyrimidin-4-ol has been reported, providing a reference for the pyrimidine portion of the molecule. researchgate.net
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | ~6.0-7.0 | ~100-165 |
| Furan-H | ~6.5-7.5 | ~110-150 |
| -CH₃ | ~2.0-2.5 | ~20-25 |
| -NH₂ | Broad singlet | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
N-H stretching: Bands corresponding to the amine group, typically in the range of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches from the furan and pyrimidine rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.
C=N and C=C stretching: These vibrations from the pyrimidine and furan rings would be observed in the 1500-1650 cm⁻¹ region.
C-O stretching: The furan ring's C-O bond would have a characteristic stretch, typically around 1000-1300 cm⁻¹.
Analysis of the IR spectrum of related furan derivatives provides a basis for these expected peaks. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | <3000 |
| C=N / C=C Stretch | 1500-1650 |
| C-O Stretch (Furan) | 1000-1300 |
Mass Spectrometry (LC-MS) for Molecular Ion Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For this compound, LC-MS would be used to determine its molecular weight and can provide information about its structure through fragmentation patterns.
The mass spectrum would show a molecular ion peak ([M+H]⁺) corresponding to the mass of the protonated molecule. The exact mass can be used to confirm the elemental composition. Fragmentation of the molecular ion in the mass spectrometer would produce a series of daughter ions, and the pattern of these fragments can help to confirm the connectivity of the atoms within the molecule. For instance, cleavage of the bond between the furan and pyrimidine rings would be an expected fragmentation pathway.
X-ray Crystallography for Detailed Structural Insights
No published single-crystal X-ray diffraction data for this compound could be located. This analysis is fundamental for definitively determining its three-dimensional structure, bond lengths, bond angles, and crystal packing arrangement.
Analysis of Noncovalent Interactions (e.g., N···H···N, N···H···O, C–H···O)
Without crystal structure data, a definitive analysis of the specific noncovalent interactions, such as hydrogen bonds (e.g., N—H···N, N—H···O) and other weak interactions (e.g., C—H···O, π–π stacking) that stabilize the crystal lattice of this compound, cannot be performed. Studies on other amino-pyrimidine derivatives frequently reveal extensive hydrogen-bonding networks, often forming dimers or more complex supramolecular structures. nih.govnih.gov For instance, in related compounds, N—H···N hydrogen bonds are common motifs that direct crystal packing. nih.gov
Computational Chemistry Approaches for Understanding Biological Activity
Molecular Docking Simulations for Ligand-Protein Binding Prediction
No specific molecular docking studies featuring this compound against any biological target have been published. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. jbcpm.com Research on similar furan- and pyrimidine-containing molecules shows their potential as inhibitors for various protein targets, such as kinases, where docking simulations help elucidate key binding interactions. asianpubs.orgnih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
There are no specific published reports on the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of this compound. Such calculations are used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and molecular stability. ijcce.ac.irijcce.ac.ir DFT studies on related structures have been used to predict reactivity, stability, and spectroscopic properties. ijcce.ac.irjchemrev.com
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions
A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the literature. NBO analysis is a computational method that examines the charge delocalization and hyperconjugative interactions within a molecule, providing deep insights into its stability. This analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For example, studies on molecules with similar functional groups often identify significant stabilizing interactions, such as those between lone pair orbitals and antibonding orbitals (e.g., n -> π* or n -> σ*). ijcce.ac.iracadpubl.eu
Prediction of Nonlinear Optical (NLO) Properties
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the prediction of nonlinear optical (NLO) properties for the compound this compound. While the broader class of pyrimidine derivatives has been a subject of interest for their potential NLO applications, this particular molecule has not been individually characterized in this regard.
Theoretical and computational studies, often employing Density Functional Theory (DFT), are standard methods for predicting the NLO properties of novel organic molecules. These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate a compound's potential for NLO applications. The molecular structure of this compound, featuring a donor-π-acceptor (D-π-A) framework, theoretically suggests the possibility of interesting NLO characteristics. The electron-donating amine group and the electron-withdrawing pyrimidine ring, connected by the furan bridge, could facilitate intramolecular charge transfer, a key factor for NLO response.
However, without specific computational or experimental data for this compound, any discussion of its NLO properties remains speculative. The scientific community has not yet published research that would provide the specific data tables and detailed findings necessary to be included in this section. Further research, specifically focused on the computational modeling and experimental validation of the NLO properties of this compound, is required to fill this knowledge gap.
Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 6 Methylpyrimidin 4 Amine and Derivatives
Systematic Modification of the Pyrimidine (B1678525) Ring
Alterations to the pyrimidine core are a key strategy in modulating the activity of this class of compounds. The substituents at positions 4, 5, and 6 are particularly crucial for interaction with biological targets and can significantly alter a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net
The substituents at the C-4 and C-6 positions of the pyrimidine ring play a critical role in defining the biological activity of its derivatives. nih.gov Research has shown that a variety of groups at these positions can lead to potent compounds with diverse therapeutic applications, including anti-protozoal, anti-inflammatory, and carbonic anhydrase inhibitory activities. nih.gov
In one study focusing on microtubule affinity-regulating kinase 4 (MARK4) inhibitors, it was found that 4,6-disubstituted pyrimidines with electron-rich aryl substituents exhibited higher activity. nih.gov For instance, a compound bearing a naphthyl substituent at one of these positions showed the best activity, followed by a derivative with a 2,4-dimethoxyphenyl substituent. nih.gov This suggests that the electronic properties and steric bulk at the 4 and 6 positions are key determinants of inhibitory potential.
Similarly, studies on 4,6-disubstituted thieno[2,3-d]pyrimidines have highlighted the importance of these positions for anticancer activity via inhibition of the epidermal growth factor receptor (EGFR). nih.gov The nature of the substituent, such as a 4-substituted anilino group, was found to be beneficial for potent dual inhibition of EGFR and ErbB2. nih.gov The introduction of a chlorine atom at the C-4 position of a precursor pyrimidine can be a strategic move, as it allows for further chemical diversification through cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. mdpi.com This versatility underscores the significance of the C-4 and C-6 positions as key points for molecular modification to optimize biological response. nih.gov
| Compound Series | Substituents at C-4/C-6 | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| 4,6-Disubstituted Pyrimidines | Naphthyl, 2,4-Dimethoxyphenyl | MARK4 Inhibition | Electron-rich aryl groups enhance activity. | nih.gov |
| 4,6-Disubstituted thieno[2,3-d]pyrimidines | 4-Substituted anilino | EGFR/ErbB2 Inhibition | Anilino moiety is beneficial for anticancer activity. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Chlorine | Synthetic Intermediate | Allows for further diversification at the C-4 position. | mdpi.com |
The methyl group is a common substituent in medicinal chemistry, and its presence at the C-6 position of the pyrimidine ring in the parent compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, is significant. While SAR studies often involve replacing a methyl group to probe for steric and electronic effects, the methyl group itself can be crucial for activity. It can provide a key hydrophobic interaction within a receptor's binding pocket, and its small size often ensures a good fit.
The C-5 position of the pyrimidine ring is another critical site for modification that can profoundly impact biological activity. nih.gov Modifications at this position have been shown to enhance biostability, bioavailability, and biological potency. mostwiedzy.plresearchgate.net
Furthermore, in the context of cyclin-dependent kinase (CDK) inhibitors, both the steric and electronic properties of C-5 substituents were found to affect potency and selectivity. cardiff.ac.uk The introduction of a methyl group at C-5 was determined to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk In contrast, a larger trifluoromethyl group, despite being a common methyl bioisostere, was not well-tolerated, likely due to steric effects. cardiff.ac.uk Halogen substituents like chloro and bromo at C-5 resulted in different selectivity profiles, presumably due to their distinct electronic properties. cardiff.ac.uk
| Compound Series | C-5 Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Polysubstituted Pyrimidines | Hydrogen, Methyl, n-Butyl | PGE2 Inhibition | Shorter C-5 substituents led to higher potency. | nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | Methyl | CDK9/CDK2 Inhibition | Optimal for achieving selectivity for CDK9. | cardiff.ac.uk |
| 2,4,5-Trisubstituted Pyrimidines | Trifluoromethyl, Vinyl | CDK9/CDK2 Inhibition | Not tolerated, likely due to steric hindrance. | cardiff.ac.uk |
| 2,4,5-Trisubstituted Pyrimidines | Chloro, Bromo | CDK9/CDK2 Inhibition | Comparable selectivity, differing from methyl due to electronic properties. | cardiff.ac.uk |
Variations on the Furan (B31954) Moiety
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a component of many biologically active natural and synthetic products. nih.govutripoli.edu.ly Its presence and substitution pattern can significantly influence the pharmacological properties of a molecule. nih.govutripoli.edu.ly
The point of attachment of the furan ring to the pyrimidine core is a critical determinant of a compound's three-dimensional shape and its potential interactions with biological targets. In the parent compound, the furan is attached at its 2-position to the pyrimidine's 2-position. This specific linkage is common in many biologically active molecules.
The electronic properties of the furan ring can be modulated by adding substituents, which in turn can affect the molecule's bioavailability and metabolic stability. nih.gov An unsubstituted furan moiety can sometimes be a metabolic liability. researchgate.net To address this, an optimization effort in one study involved replacing the unsubstituted furan with a more metabolically stable methylfuran or thiazole (B1198619) moiety, which successfully maintained potency and selectivity. researchgate.net
The introduction of electron-withdrawing groups, such as a nitro group, onto the furan ring can dramatically alter its electronic character and biological activity. In a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, the presence of the 5-nitrofuran moiety was key to their significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The strong electron-withdrawing nature of the nitro group influences the reactivity and binding capabilities of the entire molecule. nih.gov The presence of various aromatic rings, including furan, within a molecular structure strongly affects its biological activity, and even slight modifications to the substitution pattern can lead to noticeable changes in potency and function. nih.govutripoli.edu.ly This underscores the importance of exploring the electronic landscape of the furan moiety to optimize not only the activity but also the pharmacokinetic properties of these pyrimidine derivatives.
Role of the Amine Functionality
The amine group at the 4-position of the pyrimidine ring is a critical determinant of biological activity in this class of compounds. SAR studies on analogous 4-amino-2-phenylpyrimidine and 4-aminoquinoline (B48711) derivatives consistently highlight the importance of this functionality. The nitrogen atom and its substituents can engage in crucial hydrogen bonding interactions with biological targets. nih.govnih.govresearchgate.net
Alterations to this amine group significantly impact activity. For instance, in a series of 4-amino-2-phenylpyrimidine derivatives, the nature of the substituent on the exocyclic amine was found to be pivotal for GPR119 agonistic activity. nih.gov Similarly, for 2-arylamino-4-aryl-pyrimidines acting as PAK1 inhibitors, modifications to the amine substituent were a key part of the optimization process. nih.gov The hypothesis is that the exocyclic amino group's acidity, influenced by adjacent substituents like a cyano group at position 5, can enhance binding to target receptors by reinforcing hydrogen bonds. nih.gov
The presence of the amino group is also fundamental for the activity of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, confirming its importance across different heterocyclic systems attached at the 2-position. nih.gov The basicity of the amine can also play a role in the pharmacokinetic properties of the molecule, influencing its absorption and distribution.
Comparative Analysis with Structurally Related Compounds
The furan ring at the 2-position is a key structural feature. Its replacement with other heterocyclic or aromatic systems (bioisosteric replacement) can lead to significant changes in activity, selectivity, and metabolic stability. researchgate.net
Furan vs. Thiophene (B33073): In studies of related compounds, the replacement of a furan ring with a thiophene ring often results in retained or sometimes enhanced biological activity. For example, in a series of USP1/UAF1 deubiquitinase inhibitors, replacing a thiophene with a phenyl ring led to a modest improvement in potency, indicating that the nature of this aromatic moiety is a key point for SAR exploration. acs.org
Furan vs. Phenyl: Replacing the furan ring with a substituted or unsubstituted phenyl ring can modulate activity. In many kinase inhibitor scaffolds, a phenyl group at this position allows for a wide range of substitutions to probe interactions with the target protein's active site. nih.gov The electronic nature of the substituents on the phenyl ring (electron-donating or electron-withdrawing) can fine-tune the compound's potency.
The following table summarizes the comparative biological activities observed upon replacing the furan ring in analogous compound series.
| Original Heterocycle | Bioisosteric Replacement | Observed Change in Activity | Compound Series Context |
| Thiophene | Phenyl | Modest improvement in potency | USP1/UAF1 Inhibitors acs.org |
| Benzofuran | Pyridofuran | Increased potency | HCV Replication Inhibitors nih.gov |
| Furan | Phenyl | Generally well-tolerated, allows for further substitution | General kinase inhibitors nih.gov |
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.net For pyrimidine derivatives, including those with furan moieties, QSAR studies have been instrumental in predicting activity and guiding the design of new analogs.
A study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully developed both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.govnih.gov The ANN model, in particular, showed high predictive power, with a correlation coefficient (R²) of 0.998. nih.govnih.gov This indicates that the biological activity of these compounds is strongly correlated with their physicochemical and structural descriptors. Such models can predict the activity of novel compounds before their synthesis, saving time and resources. nih.govnih.gov
Key descriptors often found in QSAR models for this class of compounds include:
Topological descriptors: Which describe the connectivity and branching of the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are crucial for receptor interactions.
Hydrophobic descriptors: Like logP, which influence cell permeability and binding to hydrophobic pockets of target proteins. researchgate.net
These models have confirmed that the three-dimensional structure, steric properties, and hydrophobicity of pyrimidine derivatives are key determinants of their biological activity. researchgate.net
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.govqsar4u.com For a molecule like this compound, a typical pharmacophore model would likely include:
A hydrogen bond donor (the amine group).
A hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring).
An aromatic/hydrophobic feature (the furan ring).
A pharmacophore model generated for asymmetric pyran and furan derivatives identified a "folded" conformation as being crucial for triple uptake inhibitory activity. nih.gov This highlights the importance of the spatial arrangement of the different moieties.
Lead optimization strategies for this scaffold would involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Based on the SAR of related compounds, optimization efforts could include:
Modification of the 4-amino group: Introducing small alkyl or other functional groups to probe for additional binding interactions.
Substitution on the furan ring: Adding substituents to the furan ring to improve potency or metabolic stability.
Modification of the 6-methyl group: Replacing the methyl group with other small alkyl or functional groups to explore the steric and electronic requirements in that region of the molecule.
Bioisosteric replacement of the furan ring: As discussed previously, replacing the furan with other heterocycles to improve efficacy or pharmacokinetic profiles. researchgate.netnih.gov
The optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists demonstrated the success of such strategies, where systematic exploration of substituents on the pyrimidine core and the exocyclic amino group led to potent and selective ligands. nih.govacs.orgacs.org
Future Directions and Research Perspectives on 2 Furan 2 Yl 6 Methylpyrimidin 4 Amine
Development of Novel Analogues with Enhanced Bioactivity
A primary future direction for research on 2-(Furan-2-yl)-6-methylpyrimidin-4-amine involves the rational design and synthesis of novel analogues to enhance its biological activity. The core structure presents multiple sites for chemical modification, including the furan (B31954) ring, the pyrimidine (B1678525) core, and its methyl and amine substituents. Strategic modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Research on related structures has demonstrated the viability of this approach. For instance, the synthesis of various ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates yielded compounds with notable antioxidant and radical scavenging properties. nih.gov Similarly, creating a series of carbamothioyl-furan-2-carboxamide derivatives led to the identification of molecules with significant anti-cancer and antimicrobial potential. mdpi.com These studies underscore that modifications to the groups attached to the core heterocyclic systems can profoundly influence bioactivity.
Future synthetic strategies could focus on:
Substitution on the Furan Ring: Introducing various substituents (e.g., halogens, nitro, or alkyl groups) at the C5 position of the furan ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Pyrimidine Core: Alterations to the pyrimidine ring, such as replacing the amine group at C4 with other functionalities (e.g., hydrazinyl, hydroxyl) or modifying the methyl group at C6, could lead to new classes of compounds. Studies on 2-amino-4-hydroxy-6-methyl pyrimidine have shown that such modifications can produce derivatives with diverse biological activities. impactfactor.orgresearchgate.net
Derivatization of the Amino Group: The exocyclic amino group at the C4 position is a prime target for derivatization to form Schiff bases, amides, or sulfonamides, which could result in analogues with novel pharmacological profiles.
The table below summarizes examples of how modifications to related furan-pyrimidine scaffolds have resulted in varied biological activities, providing a blueprint for future analogue development.
| Base Scaffold | Modification | Resulting Compound Class | Observed Bioactivity |
| 4-(Furan-2-yl)-pyrimidine | Introduction of a thione at C2 and ester groups at C5 | 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters | Antioxidant nih.gov |
| Furan-2-carboxamide | Addition of a carbamothioyl group | Carbamothioyl-furan-2-carboxamide derivatives | Anticancer, Antimicrobial mdpi.com |
| 2-Amino-6-methyl-pyrimidin-4-ol | O- and N-substitutions | O-Substituted and 4-Triazolylaminopyrimidines | Plant growth stimulation researchgate.net |
Exploration of Multi-Target Directed Ligand Design
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The design of Multi-Target-Directed Ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—has emerged as a promising therapeutic strategy. nih.govnih.gov The this compound scaffold is an attractive starting point for the development of MTDLs.
The rationale for using this scaffold in MTDL design includes:
Inherent Bioactivity: The furan and pyrimidine rings are independently associated with a wide spectrum of biological activities, providing a foundation for dual-action compounds. ijabbr.commdpi.com
Structural Versatility: The molecule offers distinct regions that can be functionalized with different pharmacophores, each designed to interact with a specific target. For example, one part of the molecule could be optimized to inhibit a particular enzyme, while another part is modified to interact with a receptor.
A successful application of this strategy was seen in the development of novel aminopyrimidine-2,4-diones as dual-target inhibitors of BRD4 and PLK1, two key targets in cancer therapy. mdpi.com This demonstrates that the pyrimidine core can be effectively incorporated into an MTDL framework. Future research could involve conjugating the this compound moiety with other known active fragments to create hybrid molecules. For instance, linking it to a pharmacophore known to inhibit cholinesterase could yield a potential MTDL for Alzheimer's disease, a strategy that has been explored with other heterocyclic frameworks. frontiersin.org
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of novel analogues, future research must integrate advanced computational and experimental techniques. Computational chemistry offers powerful tools for predicting the properties and activities of molecules before their synthesis, thereby guiding experimental efforts.
Key computational methods include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of designed analogues with specific biological targets (e.g., enzymes, receptors), helping to prioritize the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, providing insights into the key structural features required for potency.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for the reactivity and interaction of the molecules. mdpi.commdpi.com
These computational approaches, when combined with modern experimental methodologies like high-throughput screening (HTS) for rapid biological evaluation and advanced synthetic techniques (e.g., microwave-assisted synthesis), can significantly streamline the drug discovery process. The synergy between in silico prediction and in vitro/in vivo validation will be crucial for efficiently exploring the chemical space around the this compound scaffold.
| Methodology | Application in Drug Discovery | Example Reference |
| Computational | ||
| Molecular Docking | Predicting binding interactions with protein targets | mdpi.com |
| QSAR | Correlating chemical structure with biological activity | - |
| DFT Calculations | Analyzing electronic structure and reactivity | mdpi.commdpi.com |
| Experimental | ||
| High-Throughput Screening | Rapidly testing large libraries of compounds for bioactivity | - |
| Microwave-Assisted Synthesis | Accelerating chemical reactions to produce analogues quickly | - |
Investigation of Broader Biological Applications and Therapeutic Potential
While initial research may focus on specific activities like antimicrobial or anticancer effects, the inherent structural features of this compound suggest a much broader therapeutic potential. Both the furan and pyrimidine heterocycles are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of pharmaceuticals. ijabbr.comutripoli.edu.ly
Furan derivatives have been reported to possess an extensive range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.ly Similarly, the pyrimidine nucleus is a cornerstone of many drugs, including antitumor agents and antibiotics. researchgate.net
Therefore, a crucial future direction is the systematic screening of this compound and its newly synthesized analogues against a diverse panel of biological targets and disease models. This could uncover previously unknown therapeutic applications. Potential areas for investigation include:
Antiviral Activity: Given that many nucleoside analogues containing pyrimidine bases are potent antiviral agents.
Anti-inflammatory Effects: Numerous heterocyclic compounds exhibit anti-inflammatory properties.
Kinase Inhibition: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Neurodegenerative Diseases: Exploration of its potential as a neuroprotective agent or as an inhibitor of enzymes implicated in diseases like Alzheimer's. frontiersin.org
By undertaking broad-based biological screening, researchers can maximize the potential of this versatile chemical scaffold, possibly leading to the discovery of lead compounds for a variety of untreated or poorly managed diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 2-(Furan-2-yl)-6-methylpyrimidin-4-amine with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as constructing the pyrimidine core via condensation of thiourea with β-keto esters, followed by introducing the furan-2-yl group through nucleophilic substitution or Suzuki coupling. For example, analogous pyrimidine derivatives have been synthesized using Pd-catalyzed cross-coupling reactions under inert conditions (e.g., argon atmosphere) to attach aromatic substituents . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Structural validation employs X-ray crystallography (e.g., bond lengths: C–C = 1.39–1.48 Å, R-factor ≤ 0.057) , complemented by H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (δ 2.35 ppm for methyl protons; δ 6.2–7.8 ppm for furan and pyrimidine protons) and C NMR (δ 22.5 ppm for CH, 110–150 ppm for aromatic carbons) .
- X-ray Crystallography : Resolves bond angles (e.g., N–C–N ≈ 120°) and crystallographic packing, critical for confirming substituent positions .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 190.0874 for CHNO).
Advanced Research Questions
Q. How can computational modeling guide the design of this compound as a kinase inhibitor?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with kinase targets (e.g., CDK2). Parameters include grid boxes centered on ATP-binding sites and Lamarckian genetic algorithms for conformational sampling .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Metrics like RMSD (<2.0 Å) and binding free energy (MM/PBSA) validate interactions .
- Experimental Validation : Compare computational predictions with enzymatic IC assays (e.g., ADP-Glo™ Kinase Assay). Discrepancies between in silico and experimental data may indicate solvation effects or protein flexibility .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing furan with thiophene or varying methyl positions). Test in parallel for bioactivity (e.g., IC against cancer cell lines).
- Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Statistical Modeling : Apply QSAR with descriptors like logP, polar surface area, and electrostatic potential. Partial least squares (PLS) regression identifies dominant factors driving activity .
Q. How to optimize reaction conditions for regioselective functionalization of the pyrimidine ring?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. For example, DMF enhances reactivity of amino groups in pyrimidines .
- Catalyst Selection : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings to minimize byproducts. Monitor regioselectivity via LC-MS and adjust temperature (80–120°C) .
- Kinetic Studies : Conduct time-resolved H NMR to track intermediate formation. Quench reactions at intervals to identify optimal reaction windows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
